![molecular formula C12H12ClN5O2 B14006938 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 6336-10-3](/img/structure/B14006938.png)
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that contains both pyrimidine and azo functional groups. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azo group makes it a candidate for use in dye chemistry, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione typically involves the diazotization of 2-chloroaniline followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Diazotization: 2-chloroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,3-dimethyluracil in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo derivatives or amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of azo dyes and pigments due to its vivid coloration properties.
Mécanisme D'action
The mechanism of action of 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with biological macromolecules. The azo group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring can interact with nucleic acids or enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-5-[(2-bromophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.
6-Amino-5-[(2-methylphenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione can influence its reactivity and biological activity, making it unique compared to its analogs. The electronic effects of the chlorine atom can alter the compound’s interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
6336-10-3 |
|---|---|
Formule moléculaire |
C12H12ClN5O2 |
Poids moléculaire |
293.71 g/mol |
Nom IUPAC |
6-amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12ClN5O2/c1-17-10(14)9(11(19)18(2)12(17)20)16-15-8-6-4-3-5-7(8)13/h3-6H,14H2,1-2H3 |
Clé InChI |
WBDCCKNEZYGIHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


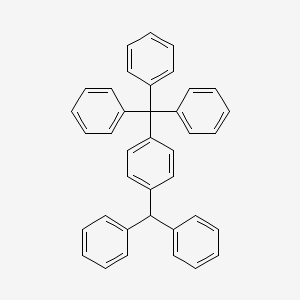
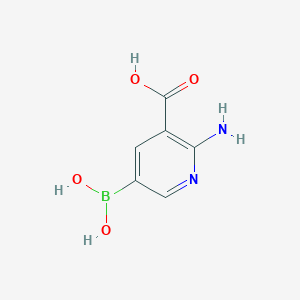
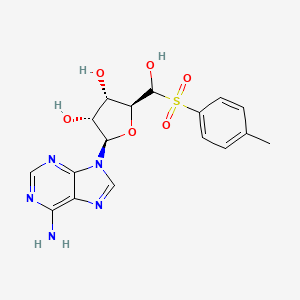
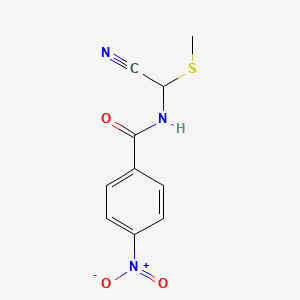
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
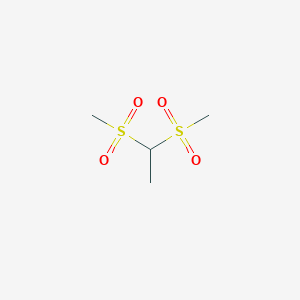

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
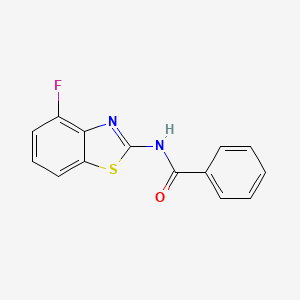
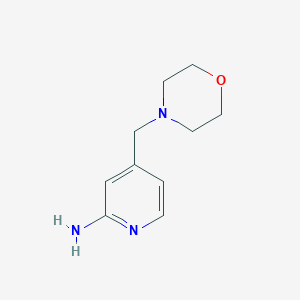
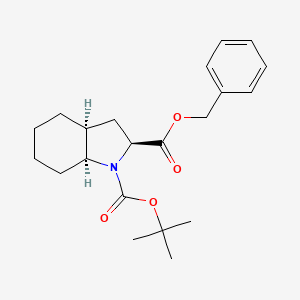
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
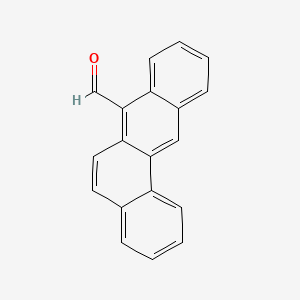
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
